D-arabinose 5-phosphate

Description

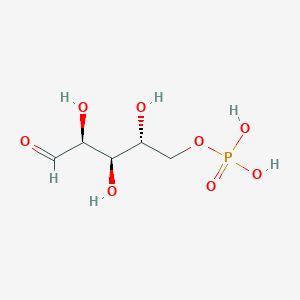

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927171 | |

| Record name | D-Arabinose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabinose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13137-52-5 | |

| Record name | D-Arabinose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Structural Biology of D Arabinose 5 Phosphate Interacting Enzymes

Arabinose-5-Phosphate (B10769358) Isomerases (APIs)

Arabinose-5-phosphate isomerases (APIs) are crucial enzymes that catalyze the reversible interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate. asm.orgwikipedia.org This reaction is a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide in Gram-negative bacteria. asm.orgnih.gov The systematic name for this enzyme class is D-arabinose-5-phosphate aldose-ketose-isomerase. wikipedia.org

Catalytic Mechanisms of Aldose-Ketose Interconversion

The isomerization of an aldose to a ketose by APIs is a fundamental biochemical transformation. Two primary mechanisms have been proposed for aldose-ketose isomerization: a proton transfer pathway involving an enediol intermediate and a hydride transfer pathway. nih.gov In the absence of a metal ion, the proton transfer mechanism is generally favored. nih.gov

While some isomerases utilize a Schiff base intermediate, the catalytic mechanism of many aldose-ketose isomerases, including potentially APIs, involves a proton transfer mechanism via an enediol intermediate. nih.govresearchgate.netnih.gov In enzymes that do form a Schiff base, the process typically involves the nucleophilic attack of an amine group from a lysine (B10760008) residue in the enzyme's active site on the carbonyl carbon of the open-chain form of the sugar substrate. This is followed by dehydration to form the protonated Schiff base, or iminium ion. youtube.com This intermediate is key to the subsequent steps of the reaction. researchgate.netnih.gov

Structural and sequence analyses of arabinose-5-phosphate isomerase from Bacteroides fragilis (bfAPI) have identified key residues that are likely involved in catalysis. Specifically, His79 and His186 (corresponding to His88 in other contexts) are highly conserved and located in the active site. nih.govescholarship.org These histidine residues are positioned to act as acid/base catalysts during the isomerization reaction. escholarship.org While a lysine residue (like Lys135) is often crucial for Schiff base formation in other isomerases, the catalytic mechanism of bfAPI is suggested to proceed through a proton transfer mechanism where these histidines play the central role. nih.govescholarship.org Other studies have also pointed to the importance of conserved cysteine residues as potential catalytic residues in the API KdsD from Burkholderia pseudomallei. nih.gov

| Enzyme | Organism | Identified Catalytic Residues | Proposed Role |

| Arabinose-5-Phosphate Isomerase (bfAPI) | Bacteroides fragilis | His79, His186 | Acid/base catalysis in proton transfer mechanism |

| Arabinose-5-Phosphate Isomerase (KdsD) | Burkholderia pseudomallei | Two conserved Cysteine residues | Catalysis |

Enzyme Structure and Domains

Arabinose-5-phosphate isomerases exhibit distinct structural features that are critical for their function and regulation. These enzymes can be composed of a single catalytic domain or possess additional regulatory domains. asm.orgnih.gov

The catalytic core of APIs is the Sugar Isomerase (SIS) domain. asm.orgebi.ac.uknih.gov This domain is a phosphosugar-binding module found in a variety of proteins across different biological kingdoms. ebi.ac.uk The SIS domain typically adopts an α/β protein fold. nih.gov For instance, the arabinose-5-phosphate isomerase from Bacteroides fragilis is a tetramer, with each monomer consisting of a single SIS domain. nih.gov The active site is located in a cleft on the surface at the interface between three of the monomers. nih.govescholarship.org The structure of the SIS domain shows similarities to that of glucose-6-phosphate isomerase. ebi.ac.uk

Single-Domain vs. Multi-Domain APIs

Arabinose-5-phosphate isomerases (APIs) exhibit notable diversity in their domain architecture, which can be broadly categorized into single-domain and multi-domain structures. The functional core of all APIs is the sugar isomerase (SIS) domain, which houses the catalytic machinery for the interconversion of D-arabinose 5-phosphate (A5P) and D-ribulose 5-phosphate (Ru5P). asm.org

Multi-domain APIs are exemplified by the well-characterized enzymes from Escherichia coli, such as KdsD, GutQ, and KpsF. These enzymes possess a classical architecture featuring a catalytic SIS domain and a C-terminal tandem cystathionine (B15957) beta-synthase (CBS) domain. asm.org While the precise function of the CBS domains in these enzymes is not fully elucidated, in other proteins, they are often implicated in regulatory functions, suggesting a potential role in modulating enzyme activity.

In contrast, single-domain APIs, which consist solely of the SIS domain, have also been identified. asm.org An example is the API from the anaerobic Gram-negative bacterium Bacteroides fragilis. nih.gov This more compact structure lacks the CBS domains found in its multi-domain counterparts. The existence of these single-domain APIs in various bacterial species indicates that the SIS domain is sufficient for catalytic activity and that the regulatory functions, if any, must be achieved through different mechanisms than those involving CBS domains. asm.org

Oligomeric States (e.g., Tetrameric APIs)

The quaternary structure of this compound isomerases plays a crucial role in their function and stability. Several APIs have been shown to exist as oligomers, with a tetrameric state being a common observation. The purified recombinant KpsF from Escherichia coli, which is involved in K-antigen biosynthesis, has been characterized as a tetramer. nih.gov Similarly, the single-domain API from Bacteroides fragilis has been determined to be a tetramer in its crystalline state. nih.gov The active site of each monomer in the B. fragilis enzyme is situated in a surface cleft at the interface of three adjacent monomers, highlighting the importance of the tetrameric assembly for creating a functional catalytic environment. nih.gov

Substrate Specificity and Kinetic Parameters

This compound isomerases demonstrate a high degree of specificity for their natural substrates, this compound (A5P) and D-ribulose 5-phosphate (Ru5P). Kinetic analyses of various APIs have revealed their catalytic efficiencies in both the forward (A5P to Ru5P) and reverse (Ru5P to A5P) directions.

For instance, the E. coli enzyme KpsF exhibits a Michaelis constant (Km) of 0.57 ± 0.04 mM for A5P and 0.30 ± 0.03 mM for Ru5P. nih.gov The catalytic rate constant (kcat) for KpsF is 15 ± 1 s⁻¹ in the A5P to Ru5P direction and 19 ± 2 s⁻¹ in the reverse direction. nih.gov The KdsD enzyme from E. coli shows a Km of 0.61 mM for A5P and 0.35 mM for Ru5P. uniprot.org The single-domain API from B. fragilis (Q5LIW1) also displays robust activity with these substrates. asm.org

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| E. coli KpsF | This compound | 0.57 ± 0.04 | 15 ± 1 | nih.gov |

| D-Ribulose 5-Phosphate | 0.30 ± 0.03 | 19 ± 2 | ||

| E. coli KdsD | This compound | 0.61 | - | uniprot.org |

| D-Ribulose 5-Phosphate | 0.35 | - |

A hallmark of this compound isomerases is their stringent substrate specificity. Studies on the E. coli enzyme GutQ have demonstrated this exclusivity. When tested with a panel of other sugar phosphates, GutQ showed no detectable activity. asm.org The tested compounds that did not serve as substrates included D-arabinose, D-ribose 5-phosphate, D-glucose 6-phosphate, D-glucose 1-phosphate, D-glucosamine 6-phosphate, and D-mannose 6-phosphate. asm.org Furthermore, short-chain phosphorylated aldoses such as D/L-glyceraldehyde 3-phosphate and D-erythrose 4-phosphate, as well as D-fructose 6-phosphate, were also found to be inactive with GutQ. asm.org This high degree of specificity ensures that the enzyme's activity is channeled exclusively towards the production of A5P for the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo).

Regulation of API Activity

The activity of this compound isomerase is subject to regulatory control, a critical aspect for maintaining cellular homeostasis. One of the key regulatory mechanisms is feedback inhibition by CMP-Kdo, the final product of the Kdo biosynthetic pathway. nih.gov This mode of regulation has been structurally elucidated in the single-domain API from Bacteroides fragilis. nih.gov

The crystal structure of the B. fragilis API was solved with an endogenously bound CMP-Kdo molecule in its active site. nih.govescholarship.org This finding provides direct evidence that CMP-Kdo can occupy the catalytic center of the enzyme. By binding to the active site, CMP-Kdo likely acts as a competitive inhibitor, preventing the binding of the natural substrates, this compound and D-ribulose 5-phosphate. This feedback mechanism allows the cell to downregulate the production of A5P when sufficient levels of the downstream product, CMP-Kdo, are present, thus preventing the unnecessary expenditure of resources. nih.gov

Metal Ion Inhibition (e.g., Zinc, Nickel, Copper, Cadmium, Mercury)

The activity of this compound isomerase (API) can be significantly affected by the presence of divalent metal ions. Research on the KdsD paralog from Escherichia coli demonstrates a marked sensitivity to various metal ions. Specifically, the enzyme is completely inhibited by nickel, copper, cadmium, and mercury at a concentration of 10 µM. uniprot.org Zinc ions also act as a potent inhibitor, with a reported IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—of 1-3 µM. uniprot.org This strong inhibition by a range of heavy metal ions suggests that these cations may interfere with the enzyme's catalytic mechanism or structural integrity, potentially by binding to critical amino acid residues within the active site.

| Metal Ion | Concentration | Effect | Reference |

|---|---|---|---|

| Zinc (Zn²⁺) | 1-3 µM | 50% Inhibition (IC₅₀) | uniprot.org |

| Nickel (Ni²⁺) | 10 µM | Complete Inhibition | uniprot.org |

| Copper (Cu²⁺) | 10 µM | Complete Inhibition | uniprot.org |

| Cadmium (Cd²⁺) | 10 µM | Complete Inhibition | uniprot.org |

| Mercury (Hg²⁺) | 10 µM | Complete Inhibition | uniprot.org |

pH Dependence of API Activity

The catalytic activity of this compound isomerases is highly dependent on the pH of the surrounding environment, with different paralogs exhibiting distinct pH optima. This reflects adaptations to their specific physiological roles and subcellular locations. For instance, the KdsD enzyme from E. coli, primarily involved in lipopolysaccharide (LPS) biosynthesis, shows maximal activity at an alkaline pH of 8.4. uniprot.org In contrast, the KpsF paralog, which is associated with K-antigen capsule formation in uropathogenic E. coli, functions optimally at a slightly lower pH of 7.8. nih.govnih.govportlandpress.com An API characterized from the bacterium Clostridium tetani displays a broader optimal pH range, with maximal activity observed between pH 6.0 and 8.0. nih.gov This variation in pH optima among different APIs underscores their functional specialization.

| Enzyme | Organism | Optimal pH | Reference |

|---|---|---|---|

| KdsD | Escherichia coli | 8.4 | uniprot.org |

| KpsF | Escherichia coli | 7.8 | nih.govportlandpress.com |

| CtAPI | Clostridium tetani | 6.0 - 8.0 | nih.gov |

API Paralogs and Functional Divergence in Bacteria

In many bacteria, particularly Gram-negative species like Escherichia coli, the genome contains multiple paralogous copies of the gene encoding this compound isomerase. nih.govnih.gov These paralogs—KdsD, KpsF, GutQ, and c3406—catalyze the same fundamental reaction: the reversible isomerization of D-ribulose 5-phosphate to this compound. nih.gov However, they have evolved to serve distinct physiological functions, a phenomenon known as functional divergence. Their roles are specialized for different metabolic pathways, including the biosynthesis of essential cell-surface components like lipopolysaccharides and capsular polysaccharides, as well as regulatory functions tied to nutrient uptake. nih.govnih.gov

KdsD API in Escherichia coli

The KdsD enzyme, encoded by the kdsD gene (formerly known as yrbH), is a key API in E. coli. uniprot.orgasm.org Its primary function is in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an eight-carbon sugar that is an essential component of the lipopolysaccharide (LPS) core in most Gram-negative bacteria. uniprot.orgasm.org this compound, the product of the KdsD-catalyzed reaction, is the direct precursor for KDO synthesis. asm.org While KdsD plays a significant role in this pathway, it is not strictly essential under laboratory conditions, as its function can be compensated for by another API paralog, GutQ. uniprot.orgasm.org

KpsF API and Group 2 K-Antigen Capsules

KpsF is a specialized API paralog found in E. coli strains that produce group 2 K-antigen capsular polysaccharides, which are often associated with pathogenic isolates. nih.govnih.govportlandpress.com This enzyme is encoded by the kpsF gene located within the kps gene cluster responsible for capsule biosynthesis. nih.govportlandpress.com The function of KpsF is to supply the this compound precursor needed for the synthesis of KDO, which is an integral component of many group 2 capsules. nih.govnih.gov Although KpsF shares many biochemical properties with its LPS-related counterpart, KdsD, its catalytic constant is nearly ten times lower, suggesting it is kinetically tailored for the specific demands of capsule production. nih.govportlandpress.com

GutQ API and D-Glucitol Uptake Regulation

The GutQ enzyme represents a fascinating case of functional divergence for an API. Encoded by the gutQ gene, it is the last gene in the gut (glucitol) operon of E. coli, which is responsible for the metabolism of the sugar alcohol D-glucitol (sorbitol). asm.orgnih.gov Recombinant GutQ has been confirmed to be a functional API with biochemical properties similar to KdsD, and it can sustain the essential synthesis of LPS in strains where the kdsD gene has been deleted. asm.orgnih.gov However, research indicates that GutQ is not directly involved in the catabolism of D-glucitol. nih.govnih.gov Instead, it is proposed that the this compound produced by GutQ acts as a regulatory molecule that is involved in the expression and upregulation of the gut operon. asm.orgnih.gov

c3406 API and Unassigned Cellular Functions

The c3406 protein is another API paralog found in a genomic island of the uropathogenic E. coli strain CFT073, an island not present in non-pathogenic K-12 strains. nih.gov Structurally, c3406 is unique among the known E. coli APIs because it contains the core sugar isomerase domain but lacks the tandem cystathionine beta-synthase (CBS) domains that are characteristic of KdsD, KpsF, and GutQ. nih.gov Although recombinant c3406 protein demonstrates this compound isomerase activity, its precise cellular function remains unassigned. nih.govnih.gov Studies involving a deletion of the c3406 gene in E. coli CFT073 showed that its absence did not affect the strain's ability to colonize the mouse kidney, suggesting it is not essential for this aspect of virulence and its function may be redundant under these conditions. nih.gov

CtAPI in Gram-Positive Clostridium tetani

Clostridium tetani, a Gram-positive pathogenic bacterium, is the causative agent of tetanus. nih.gov Unlike Gram-negative bacteria, C. tetani lacks lipopolysaccharide (LPS) and capsid biosynthetic pathways. nih.gov However, its genome contains a gene that encodes a putative this compound isomerase, designated CtAPI. nih.govbohrium.com This enzyme catalyzes the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate (A5P). nih.gov The identification and characterization of CtAPI represent the first discovery of a D-arabinose-5-phosphate isomerase in a Gram-positive bacterium. nih.gov

Recombinant CtAPI has been purified and its biochemical properties have been studied. Research has shown that CtAPI exhibits biochemical characteristics similar to those of its counterparts in Gram-negative organisms. nih.gov Furthermore, it has been demonstrated that CtAPI can complement the API deficiency in an E. coli knockout strain, confirming its function as a D-arabinose-5-phosphate isomerase. nih.gov While the precise physiological role of A5P in C. tetani is not yet fully understood, it is speculated that CtAPI may have a regulatory function within the organism. nih.gov

| Enzyme Feature | Description |

| Enzyme Name | C. tetani D-arabinose-5-phosphate isomerase (CtAPI) |

| Organism | Clostridium tetani (Gram-positive) |

| Function | Catalyzes the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate. |

| Significance | First D-arabinose-5-phosphate isomerase identified in a Gram-positive bacterium. |

| Cellular Role | The exact physiological role is under investigation, but a regulatory function is hypothesized. |

bfAPI in Bacteroides fragilis and LPS Biosynthesis

Bacteroides fragilis is a Gram-negative anaerobic bacterium that is a common inhabitant of the human colon. A key component of its outer membrane is lipopolysaccharide (LPS), which requires the sugar 3-deoxy-D-manno-octulosonic acid (Kdo) for its synthesis. nih.gov The biosynthesis of Kdo begins with the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate, a reaction catalyzed by D-arabinose-5-phosphate isomerase (API). nih.govescholarship.org

In Bacteroides fragilis, the enzyme responsible for this crucial step is a putative single-domain API, referred to as bfAPI (UniProt ID Q5LIW1). nih.gov Research has confirmed that this protein is the sole enzyme in the B. fragilis genome with significant identity to any known API, indicating its essential role in LPS biosynthesis. nih.gov Recombinant bfAPI has been shown to possess API activity in vitro, and the gene encoding it can complement an API-deficient E. coli strain. nih.gov

A notable characteristic of bfAPI is its regulation through feedback inhibition. The enzyme's activity is inhibited by cytidine (B196190) 5′-monophospho-3-deoxy-D-manno-2-octulosonic acid (CMP-Kdo), the final product of the Kdo biosynthesis pathway, with a reported inhibitory constant (Ki) of 1.91 μM. nih.govescholarship.org This feedback mechanism allows the cell to regulate the production of Kdo in response to its availability. The crystal structure of bfAPI has been determined, revealing a tetramer with an endogenous CMP-Kdo molecule bound at the active site, further supporting its role as a feedback inhibitor. escholarship.org

| Attribute | Details |

| Enzyme | Bacteroides fragilis D-arabinose-5-phosphate isomerase (bfAPI) |

| Organism | Bacteroides fragilis (Gram-negative) |

| Function | Catalyzes the conversion of D-ribulose-5-phosphate to D-arabinose-5-phosphate. |

| Metabolic Pathway | First step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a key component of Lipopolysaccharide (LPS). |

| Regulation | Subject to feedback inhibition by CMP-Kdo, the end product of the Kdo pathway. |

D-Arabinokinase (EC 2.7.1.54)

ATP-Dependent Phosphorylation of D-Arabinose

D-arabinokinase (EC 2.7.1.54) is a phosphotransferase that plays a key role in the metabolism of D-arabinose. qmul.ac.ukwikipedia.org This enzyme catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to D-arabinose, yielding this compound and adenosine diphosphate (B83284) (ADP). qmul.ac.ukwikipedia.org The systematic name for this enzyme is ATP:D-arabinose 5-phosphotransferase. qmul.ac.uk

The reaction catalyzed by D-arabinokinase is as follows: ATP + D-arabinose → ADP + this compound qmul.ac.uk

This phosphorylation is a critical step in activating D-arabinose for its entry into various metabolic pathways. The enzyme has been purified and its properties studied from sources such as Propionibacterium pentosaceum. qmul.ac.uk

Role in Committing D-Arabinose to Metabolism

The phosphorylation of D-arabinose by D-arabinokinase is the committed step for its entry into cellular metabolism. In plants, a similar enzyme, L-arabinokinase, is involved in the salvage pathway for L-arabinose, a component of cell wall polymers. nih.govnih.gov This pathway recycles L-arabinose released during the turnover of these polymers. nih.gov

The activity of arabinokinases is crucial for maintaining cellular homeostasis. For instance, in Arabidopsis, the accumulation of arabinose can be toxic. nih.gov Arabinokinase helps to prevent this toxicity by channeling arabinose into nucleotide sugar metabolism. nih.gov A mutation in the arabinokinase gene that significantly increases the Michaelis constant (Km) for arabinose (from 80 μM to 17,000 μM in one study) can lead to altered sugar signaling and signs of arabinose toxicity, even at normal cellular arabinose levels. nih.gov This highlights the enzyme's vital role in regulating the flux of arabinose into metabolic pathways.

3-Deoxy-D-manno-octulosonate 8-Phosphate Synthase (KDOPS) (EC 2.5.1.55)

Condensation of this compound and Phosphoenolpyruvate (B93156)

3-Deoxy-D-manno-octulosonate 8-phosphate synthase (KDOPS), also known as KDO-8-P synthase, is a key enzyme in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. nih.govwikipedia.org It catalyzes the condensation of two substrates: this compound (A5P) and phosphoenolpyruvate (PEP). wikipedia.org This reaction forms 3-deoxy-D-manno-octulosonate 8-phosphate (KDO-8-P) and inorganic phosphate (Pi). wikipedia.org

The enzyme belongs to the family of transferases, specifically those that transfer aryl or alkyl groups other than methyl groups. wikipedia.org The crystal structure of the E. coli KDOPS has been determined, showing it to be a homotetramer where each monomer has a (β/α)₈ barrel fold. nih.gov Structural studies suggest that the two substrates, PEP and A5P, bind in the active site with their phosphate groups approximately 13 Å apart, which is consistent with a linear intermediate in the reaction mechanism. nih.gov Mechanistic studies have shown that the reaction proceeds with the cleavage of the C-O bond of phosphoenolpyruvate. nih.gov

| Enzyme | EC Number | Substrates | Products |

| D-arabinokinase | 2.7.1.54 | ATP, D-arabinose | ADP, this compound |

| 3-Deoxy-D-manno-octulosonate 8-Phosphate Synthase (KDOPS) | 2.5.1.55 | Phosphoenolpyruvate, this compound, H₂O | 3-deoxy-D-manno-octulosonate 8-phosphate, phosphate |

Distinct Classes of KDOPS (Metallo vs. Non-metalloenzymes)

The enzyme 3-deoxy-D-manno-octulosonate 8-phosphate synthase (KDO8PS or KDOPS) is responsible for catalyzing the condensation of this compound (A5P) and phosphoenolpyruvate (PEP) to form 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P). nih.gov KDO8P synthases can be categorized into two distinct classes based on the requirement of a divalent metal ion for their catalytic activity. researchgate.net

Metalloenzymes: This class of KDOPS requires a divalent cation, such as Cd²⁺, Mn²⁺, or Co²⁺, for its function. researchgate.net The metal ion is not directly involved in the activation of reactants but plays a crucial role in orienting the substrates correctly within the active site to lower the activation energy of the reaction. nih.gov Examples of organisms with metallo-KDOPS include Aquifex aeolicus, Helicobacter pylori, and Chlamydia psittaci. researchgate.net

The evolutionary tree of KDOPS is evenly divided between these two forms, which share an almost identical structural scaffold, suggesting a case of "minimalist evolution" where minor changes in the active site composition dictate the necessity of a metal cofactor. nih.gov

Mechanistic Insights and Active Site Interactions

The catalytic mechanism of KDOPS involves the condensation of its two substrates, A5P and phosphoenolpyruvate (PEP). nih.gov The active site is a long, narrow cleft located in the center of the enzyme's β8 barrel structure. technion.ac.il

The reaction is initiated by the binding of the substrates within this active site. In the case of metalloenzymes, a water molecule coordinated to the active-site metal ion is proposed to attack the C2 position of PEP to start the condensation reaction. researchgate.net The enzyme's active site anchors PEP in a specific conformation that leaves one face (the re face) exposed for the subsequent reaction with A5P. technion.ac.il

A proposed potent inhibitor that mimics the reaction intermediate suggests that the enzyme handles a cyclic form of the intermediate during the reaction pathway. nih.gov This indicates a complex mechanism where the conformation of the substrate and intermediates is tightly controlled by the enzyme's active site architecture. nih.gov

Transaldolase (TADOL) Inhibition by this compound

Transaldolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate pathway, responsible for transferring a three-carbon ketol unit between sugar phosphates. researchgate.netnih.gov this compound (A5P), an aldopentose phosphate, acts as a potent inhibitor of transaldolase. researchgate.netnih.gov Despite its structural similarity to the normal substrate, fructose (B13574) 6-phosphate (F6P), A5P is not processed by the enzyme and instead halts its catalytic cycle. researchgate.netnih.gov This inhibition is a competitive, reversible-covalent mechanism. nih.gov

Structural Basis of Inhibition Compared to Substrate Binding

The structural differences between the binding of the inhibitor A5P and the substrate F6P to the transaldolase active site explain why A5P acts as an inhibitor. Although both molecules form a covalent Schiff base with the active site lysine, their subsequent interactions within the active site differ significantly. researchgate.netnih.gov

A key distinction lies in the displacement of a specific, ordered water molecule within the active site. nih.gov

Substrate (F6P) Binding: When the substrate F6P binds and forms the Schiff base, it displaces this active site water molecule. This displacement is a critical step that allows the reaction to proceed. researchgate.netnih.gov

Inhibitor (A5P) Binding: In contrast, when A5P binds, it fails to displace this same water molecule. researchgate.netnih.gov The retention of this water molecule forces conformational changes in the linkage between A5P and the protein. nih.gov These structural alterations are believed to hinder the reactivity of the intermediate, preventing the completion of the catalytic cycle. nih.gov

This difference in interaction with a single water molecule, dictated by the subtle structural variance between A5P (an aldopentose) and F6P (a ketohexose), forms the structural basis for the potent inhibition of transaldolase by this compound. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | A5P |

| 3-deoxy-D-manno-octulosonate 8-phosphate | KDO8P |

| Phosphoenolpyruvate | PEP |

| Fructose 6-phosphate | F6P |

| Erythrose 4-phosphate | E4P |

| Glyceraldehyde 3-phosphate | G3P |

| Sedoheptulose 7-phosphate | S7P |

| Sedoheptulose 1,7-bisphosphate | SBP |

| Dihydroxyacetone phosphate | DHAP |

| D-ribulose 5-phosphate | Ru5P |

Biological Roles and Physiological Significance of D Arabinose 5 Phosphate

Role in Bacterial Pathogenesis and Virulence

The involvement of D-arabinose 5-phosphate in bacterial virulence is primarily linked to its role in the synthesis of surface polysaccharides that are critical for the structural integrity of the bacterial cell envelope and for interactions with the host immune system.

In Gram-negative bacteria, this compound is an essential precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a unique and highly conserved eight-carbon sugar that forms a critical part of the inner core region of lipopolysaccharide (LPS). nih.govasm.orgnih.gov The enzyme this compound isomerase (API), specifically the KdsD paralog, catalyzes the reversible conversion of the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose 5-phosphate into this compound. nih.govasm.orgmdpi.com This isomerization is the first committed step in the Kdo biosynthetic pathway. asm.org

The integrity of the LPS layer is vital for the viability and pathogenicity of most Gram-negative bacteria, providing a barrier against antimicrobial peptides and preventing complement-mediated lysis. acs.org Consequently, the enzymatic production of A5P is a critical checkpoint in LPS assembly. Disruption of the gene encoding KdsD can lead to defects in LPS formation, impacting bacterial survival and virulence. nih.govbohrium.com

Beyond its role in LPS synthesis, this compound is also a precursor for Kdo that is incorporated into other surface polysaccharides, such as the group 2 K-antigen capsules found in pathogenic Escherichia coli. nih.govbohrium.comnih.gov These capsules are important virulence factors that help bacteria evade the host's immune response by preventing phagocytosis and complement activation.

The biosynthesis of these Kdo-containing capsules often involves a specific D-arabinose-5-phosphate isomerase paralog, known as KpsF. asm.orgnih.govnih.gov In E. coli, KpsF is part of the kps gene cluster, which is responsible for the synthesis and transport of group 2 capsules. nih.gov While both KdsD and KpsF catalyze the same isomerization reaction, they are associated with different biosynthetic pathways—LPS and capsule formation, respectively—highlighting the specialized roles of these enzymes in bacterial physiology. asm.org In some bacteria, such as Neisseria meningitidis, the KpsF homolog is involved in both lipooligosaccharide (a form of LPS) assembly and capsular polysaccharide expression. asm.orgresearchgate.net

This compound is also implicated in the regulation of carbohydrate metabolism, specifically the uptake and utilization of the sugar alcohol D-glucitol (also known as sorbitol). bohrium.comnih.gov In E. coli, this regulation is associated with another D-arabinose-5-phosphate isomerase paralog, GutQ. asm.orgmdpi.comnih.gov The gut operon, which encodes the proteins necessary for D-glucitol transport and metabolism, is regulated in part by the availability of intermediates like A5P. asm.org This connection demonstrates that A5P not only serves as a biosynthetic precursor but also plays a role in the metabolic sensing and regulatory networks of the cell.

The critical role of this compound in synthesizing essential surface structures makes its biosynthetic pathway a key determinant of virulence in several important human pathogens. nih.gov

Francisella tularensis : The causative agent of tularemia, F. tularensis is a highly infectious Gram-negative bacterium. nih.govunc.edu Its virulence is also linked to its surface structures, including a capsule and modified LPS that allow it to evade the host immune system. frontiersin.org Arabinose-5-phosphate (B10769358) isomerases have been identified as important virulence determinants in this organism. nih.gov The disruption of genes involved in the synthesis of A5P and its downstream products can attenuate the bacterium, making this pathway a potential target for therapeutic intervention. nih.govacs.org

Yersinia pestis : The bacterium responsible for plague, Y. pestis, also relies on LPS for its virulence. nih.gov The synthesis of Kdo, and therefore the production of A5P, is crucial for the structural integrity of its outer membrane. As with other Gram-negative pathogens, arabinose-5-phosphate isomerases are considered important for the viability and virulence of Y. pestis. nih.gov The ability of the K-antigen-specific isomerase KpsF to restore LPS biosynthesis in a kdsD mutant of Y. pestis further highlights the central role of A5P in this pathogen. nih.gov

Table 1: this compound Isomerase Paralogs and Their Functions

| Isomerase | Associated Function | Key Role | Example Organisms |

|---|---|---|---|

| KdsD | Lipopolysaccharide (LPS) Biosynthesis | Production of Kdo for the LPS core | E. coli, B. pseudomallei |

| KpsF | Capsule Formation | Production of Kdo for Group 2 K-antigen capsules | E. coli, N. meningitidis |

| GutQ | D-Glucitol Uptake Regulation | Metabolic regulation of the gut operon | E. coli |

Contribution to Cellular Metabolism and Homeostasis

While its role in virulence is well-documented, this compound also contributes to fundamental cellular processes, ensuring metabolic stability and providing building blocks for essential macromolecules.

This compound is metabolically linked to nucleotide synthesis through its precursor, D-ribulose 5-phosphate, which is a central intermediate in the pentose phosphate pathway (PPP). mdpi.comnih.gov The PPP is the primary route for the de novo synthesis of D-ribose 5-phosphate, the direct precursor to phosphoribosyl pyrophosphate (PRPP). PRPP is a critical molecule that provides the ribose-phosphate backbone for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.

Fatty Acid Synthesis

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is a primary source of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis. wikipedia.orgwikipedia.org Fatty acid synthesis is a reductive process that requires a substantial amount of NADPH as a reducing equivalent. wikipedia.org this compound is an intermediate in the non-oxidative phase of the pentose phosphate pathway. wisdomlib.orgbiosynth.comkhanacademy.org The metabolic flux through the PPP, involving intermediates like this compound, is intricately linked to the generation of NADPH, which is subsequently utilized in the anabolic process of fatty acid synthesis. wikipedia.orgwikipedia.org

Presence Across Organisms

This compound is a metabolite that is found across all domains of life, from bacteria to humans. hmdb.ca Its roles, however, can be distinctly specialized depending on the organism.

Prokaryotic Significance (Bacteria, Microorganisms)

In Gram-negative bacteria, this compound plays an indispensable role as a precursor in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo). uniprot.orgasm.orgnih.govnih.govbohrium.com Kdo is a unique eight-carbon sugar that is an essential component of the inner core of lipopolysaccharides (LPS), which are major constituents of the outer membrane of most Gram-negative bacteria. uniprot.orgnih.gov The enzyme this compound isomerase catalyzes the conversion of D-ribulose 5-phosphate, an intermediate of the pentose phosphate pathway, to this compound. asm.orgnih.gov The integrity of the LPS layer is crucial for bacterial viability and pathogenesis, making the pathway involving this compound a key factor in bacterial survival and virulence. nih.gov

The metabolism of arabinose, which leads to the formation of intermediates like D-xylulose 5-phosphate that can enter the pentose phosphate pathway, is well-documented in various bacteria, including Escherichia coli and Bacillus subtilis. mdpi.com In some bacteria, novel non-phosphorylative pathways for pentose metabolism have also been identified. nih.gov

Eukaryotic Context (Plants, Humans)

In eukaryotes, the significance of D-arabinose and its phosphorylated form is an area of ongoing research. In certain organisms like yeast and fungi, D-arabinose serves as a precursor for the biosynthesis of D-erythroascorbate, a five-carbon analog of ascorbic acid (vitamin C). nih.govresearchgate.netnih.gov Furthermore, in some trypanosomatid parasites, D-arabinose is a component of complex surface glycoconjugates. nih.govresearchgate.netnih.gov

Recent studies have begun to elucidate the metabolic pathway for the synthesis of this compound from D-glucose in eukaryotes, which involves the pentose phosphate pathway. nih.govresearchgate.netnih.gov In plants, arabinose is a significant component of cell wall polysaccharides and plays a role in plant development and stress responses. purdue.edu

The Human Metabolome Database confirms the presence of this compound in humans, where it is classified as a primary metabolite, indicating its involvement in essential physiological processes. hmdb.ca

Table of Research Findings on this compound

| Organism Type | Biological Role/Significance of this compound | Key Pathway Involved |

| Prokaryotes (Gram-negative bacteria) | Essential precursor for 3-deoxy-D-manno-octulosonic acid (Kdo) synthesis. uniprot.orgasm.orgnih.govnih.govbohrium.com | Lipopolysaccharide (LPS) Biosynthesis |

| Contributes to bacterial viability and virulence. nih.gov | ||

| Eukaryotes (Yeast, Fungi) | Precursor for D-erythroascorbate biosynthesis. nih.govresearchgate.netnih.gov | Pentose Phosphate Pathway |

| Eukaryotes (Trypanosomatid parasites) | Component of complex surface glycoconjugates. nih.govresearchgate.netnih.gov | |

| Eukaryotes (Plants) | Component of cell wall polysaccharides involved in development and stress response. purdue.edu | |

| Eukaryotes (Humans) | Primary metabolite involved in essential physiological processes. hmdb.ca | Pentose Phosphate Pathway |

Advanced Research Methodologies and Experimental Approaches

Enzyme Characterization and Activity Assays

The functional analysis of enzymes that metabolize D-arabinose 5-phosphate, such as this compound isomerase (API), begins with the detailed characterization of their catalytic activity. This involves the use of specific assays to monitor the enzymatic reaction, determine kinetic parameters, and assess the effects of inhibitors.

A traditional method for measuring the activity of this compound isomerase is the colorimetric cysteine-carbazole assay. asm.orgasm.org This assay quantifies the formation of the ketose product, D-ribulose 5-phosphate, from the aldose substrate, this compound. The assay is based on the principle that ketoses react with cysteine and carbazole (B46965) in the presence of sulfuric acid to produce a purple-red chromophore that can be measured spectrophotometrically at a wavelength of 540 nm. asm.org The intensity of the color produced is proportional to the amount of D-ribulose 5-phosphate formed, allowing for the determination of enzyme activity. While effective, this method involves a secondary reaction with hazardous sulfuric acid and a lengthy color development time. nih.gov

More recently, a direct and continuous spectropolarimetric assay has been developed. nih.gov This method leverages the difference in circular dichroism (CD) spectra between the substrate and product. D-ribulose 5-phosphate exhibits a distinct negative ellipticity at 279 nm, while this compound does not have a CD signal at this wavelength. nih.gov Consequently, the enzymatic conversion of D-ribulose 5-phosphate to this compound can be monitored in real-time by the disappearance of the CD signal. nih.gov This assay is more user-friendly and avoids the use of hazardous reagents. nih.gov

Kinetic studies are fundamental to understanding the efficiency and substrate affinity of enzymes that interact with this compound. The key parameters determined are the Michaelis constant (K_m), the catalytic constant (k_cat), and the equilibrium constant (K_eq). K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the enzyme's affinity for its substrate. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the enzyme's catalytic efficiency. The K_eq describes the ratio of products to substrates at equilibrium.

For the this compound isomerase KpsF from Escherichia coli, detailed kinetic analyses have been performed. The enzyme exhibits a K_m of 0.57 mM for this compound and 0.30 mM for D-ribulose 5-phosphate. nih.gov The k_cat for the conversion of this compound to D-ribulose 5-phosphate is 15 s⁻¹, while the k_cat for the reverse reaction is 19 s⁻¹. nih.gov The equilibrium constant (K_eq) for the reaction [D-ribulose 5-phosphate]/[this compound] was determined to be 0.48, indicating that the equilibrium favors the formation of this compound. nih.gov Another this compound isomerase from E. coli, KdsD, has a reported K_m of 0.61 mM for this compound and 0.35 mM for D-ribulose 5-phosphate. uniprot.org

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | K_eq ([Ru5P]/[A5P]) | Source |

|---|---|---|---|---|---|

| KpsF (E. coli) | This compound | 0.57 ± 0.04 | 15 ± 1 | 0.48 ± 0.02 | nih.gov |

| D-ribulose 5-phosphate | 0.30 ± 0.03 | 19 ± 2 | |||

| KdsD (E. coli) | This compound | 0.61 | - | - | uniprot.org |

| D-ribulose 5-phosphate | 0.35 | - |

Investigating the inhibition of enzymes that utilize this compound is crucial for drug development and for understanding metabolic regulation. The potency of an inhibitor is quantified by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50). K_i is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor. IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions.

For this compound isomerase (API), it has been shown that cytidine (B196190) 5′-monophosphate-3-deoxy-D-manno-oct-2-ulosonate (CMP-Kdo), the end product of the 3-deoxy-D-manno-octulosonate (Kdo) biosynthetic pathway, can act as a feedback inhibitor. nih.gov Additionally, the E. coli API KdsD is inhibited by the metal ion zinc, with an IC50 value in the range of 1-3 µM. uniprot.org KdsD is also completely inhibited by 10 µM of nickel, copper, cadmium, and mercury ions. uniprot.org

| Enzyme | Inhibitor | Inhibition Constant | Value | Source |

|---|---|---|---|---|

| Arabinose-5-phosphate (B10769358) Isomerase (bfAPI) | CMP-Kdo | Feedback Inhibitor | - | nih.gov |

| KdsD (E. coli) | Zinc | IC50 | 1-3 µM | uniprot.org |

| Nickel | Complete Inhibition | at 10 µM | uniprot.org | |

| Copper | Complete Inhibition | at 10 µM | uniprot.org | |

| Cadmium | Complete Inhibition | at 10 µM | uniprot.org | |

| Mercury | Complete Inhibition | at 10 µM | uniprot.org |

Structural Biology Techniques

Structural biology provides a three-dimensional view of enzymes at the atomic level, offering profound insights into their catalytic mechanisms and interactions with substrates like this compound.

X-ray crystallography is a powerful technique used to determine the precise atomic structure of proteins. The crystal structure of this compound isomerase (API) from Bacteroides fragilis has been determined at a resolution of 1.7 Å. nih.govnih.gov This high-resolution structure revealed a tetrameric arrangement of a single-domain sugar isomerase. nih.govnih.gov The crystals were obtained with an endogenous ligand, CMP-Kdo, bound in the active site. nih.govnih.gov The determination of such structures is fundamental for understanding the enzyme's architecture and active site geometry.

The crystal structure of the Bacteroides fragilis API provided critical insights into its structure-function relationship. nih.govnih.gov The active site of each monomer is located in a cleft at the interface of three monomers. nih.govnih.gov Structural analysis identified two highly conserved histidine residues, His79 and His186, originating from two adjacent monomers, as potentially key catalytic residues in the isomerization reaction. nih.govnih.gov Furthermore, a conserved Serine/Threonine-rich region was identified, which is involved in binding the phosphate (B84403) group of the ligand. nih.gov The observation of the feedback inhibitor CMP-Kdo in the active site provided a structural basis for the regulation of the Kdo biosynthetic pathway. nih.govnih.gov These structural details are invaluable for designing specific inhibitors that could serve as novel antibacterial agents. nih.govnih.gov

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in elucidating the synthesis, regulation, and function of this compound (A5P). These approaches allow for the precise manipulation of genes and proteins to study their roles in metabolic pathways.

The cloning and overexpression of genes encoding enzymes involved in A5P metabolism are fundamental for their characterization. In Escherichia coli, two genes, kdsD and gutQ, have been identified to encode this compound isomerase (API), the enzyme responsible for the reversible isomerization of D-ribulose 5-phosphate (Ru5P) to A5P.

Researchers have successfully cloned the gutQ gene from the E. coli K-12 genome into expression plasmids, such as derivatives of the pT7-7 vector, and transformed them into host strains like E. coli BL21(DE3) for protein expression. unl.edu This strategy allows for the high-level production of the recombinant enzyme, facilitating its purification and subsequent biochemical characterization. unl.edu The overexpression of GutQ confirmed its function as a second API in E. coli, with properties similar to KdsD, the other known API in this organism. unl.edu This approach is crucial for obtaining sufficient quantities of the enzyme for structural and kinetic studies, which would be challenging if relying on native expression levels.

Similar cloning and overexpression strategies have been applied to API genes from other organisms, such as Arabidopsis thaliana, to study their function and potential for industrial applications. uniprot.org

Table 1: Examples of Cloned and Overexpressed Genes in this compound Metabolism

| Gene | Encoded Enzyme | Source Organism | Host Organism | Purpose of Overexpression |

| gutQ | This compound isomerase | Escherichia coli K-12 | E. coli BL21(DE3) | Characterization of a second API enzyme. unl.edu |

| kdsD | This compound isomerase | Escherichia coli K-12 | E. coli | Complementation studies; structural analysis. unl.edupatsnap.com |

| kdsD | This compound isomerase | Burkholderia pseudomallei | E. coli | Confirmation of enzymatic activity and virulence studies. jmb.or.kr |

| AtKdsD | This compound isomerase | Arabidopsis thaliana | E. coli BL21(DE3) | Purification and characterization of plant-derived enzyme. uniprot.org |

In the study of E. coli this compound isomerase (API), structural analyses highlighted several potentially important active site residues. patsnap.com X-ray crystallography of a catalytic mutant (K59A) of the enzyme's sugar isomerase domain (SIS) allowed for the identification of a previously unpredicted histidine residue (H88) near the active site cavity. patsnap.com Subsequent mutational experiments, where H88 was altered, confirmed its critical catalytic role. patsnap.com This integrated approach of structural biology and site-directed mutagenesis provides precise insights into how the enzyme functions at a molecular level.

While not directly acting on A5P, related enzymes in pentose (B10789219) metabolism have also been extensively studied using this technique. For instance, numerous mutations were introduced at the active center of L-fuculose 1-phosphate aldolase (B8822740), an enzyme that can act on related sugar phosphates, to test proposals about its catalytic mechanism. bit.edu.cn These studies demonstrate the importance of specific residues and even mobile C-terminal regions for catalysis. bit.edu.cn

Table 2: Key Residues in this compound Isomerase Identified by Mutagenesis

| Enzyme | Organism | Residue | Mutation | Finding | Reference |

| This compound isomerase | E. coli | K59 | K59A | A catalytic mutant used to facilitate structural analysis. | patsnap.com |

| This compound isomerase | E. coli | H88 | Not specified | Identified as a key catalytic residue based on structural and mutational data. | patsnap.com |

Creating gene knockout strains, where one or more genes are deleted from the genome, is a definitive method to determine the physiological role of the encoded proteins. In E. coli, the biosynthesis of A5P is primarily carried out by two isomerases encoded by kdsD and gutQ. unl.edunih.gov

To investigate the necessity of these enzymes, researchers constructed genomic disruptions of each gene individually and a double knockout mutant (ΔkdsDΔgutQ). unl.edunih.gov The single knockout strains, ΔkdsD and ΔgutQ, were viable, indicating that one enzyme could compensate for the absence of the other. unl.edu However, the double mutant strain was found to be auxotrophic for A5P, meaning it could not grow unless A5P was supplied externally in the growth medium. unl.edunih.gov This conditional lethal phenotype unequivocally demonstrates that KdsD and GutQ are the primary sources of A5P for essential cellular processes, such as lipopolysaccharide (LPS) biosynthesis. unl.edunih.gov

Complementation studies were then performed to confirm these findings. The A5P-dependent growth defect of the double knockout mutant was successfully reversed by introducing a plasmid carrying a functional copy of either the kdsD or gutQ gene. unl.edu This "rescue" of the wild-type phenotype confirms that the observed auxotrophy was a direct result of the gene deletions. unl.edu These studies are crucial for validating gene function in vivo and for understanding metabolic pathway redundancy. nih.gov Similar knockout and complementation approaches have been used in other bacteria, like Burkholderia pseudomallei, to show that KdsD is essential for virulence. jmb.or.krnih.gov

Metabolic Analysis and Engineering

Metabolic analysis and engineering involve the study and manipulation of the complex network of biochemical reactions within cells. These approaches are used to understand how metabolic pathways function and to redirect cellular resources toward the production of specific compounds.

Isotope tracer experiments are a powerful tool for mapping metabolic pathways and quantifying the flow of atoms through them. By supplying cells with a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the labeled atoms as they are incorporated into various downstream metabolites.

Studies on the biosynthesis of D-arabinose in the trypanosomatid Crithidia fasciculata have utilized positionally labeled [¹³C]-D-glucose precursors to trace the pathway. nih.gov By analyzing the distribution of ¹³C in a terminal metabolite, researchers determined that the conversion of D-glucose to D-arabinose primarily proceeds through the oxidative branch of the pentose phosphate pathway, which involves the formation of D-ribulose 5-phosphate, the direct precursor to A5P. nih.gov For example, D-[2-¹³C]Glc was converted primarily into D-[1-¹³C]Ara, consistent with the loss of the C-1 carbon of glucose during this pathway. nih.gov These experiments provided strong evidence that D-ribulose 5-phosphate is isomerized to A5P as a key step. nih.gov

Although not directly tracing A5P, similar studies in yeast using L-[2-¹³C]arabinose have elucidated the flow of carbon through pentose phosphate pathway intermediates like D-xylulose-5-phosphate. mdpi.com Analysis by ¹³C NMR spectroscopy allows for the precise determination of which carbon atoms in downstream products, such as trehalose, are labeled, revealing the specific enzymatic reactions that have occurred. mdpi.com This methodology is fundamental for confirming proposed metabolic routes and understanding the interconnectivity of pathways like the pentose phosphate pathway, from which A5P is derived.

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. Metabolic engineering aims to manipulate this flux to enhance the production of desired compounds or to study the regulation of a pathway. While this compound is not typically a target for overproduction, manipulating the flux of the pentose phosphate pathway (PPP) is a common strategy in metabolic engineering and directly affects the availability of the A5P precursor, D-ribulose 5-phosphate. nih.gov

Further manipulation can direct the flux from D-ribulose 5-phosphate. Overexpression of rpiA, encoding ribose-5-phosphate (B1218738) isomerase A, was shown to increase the metabolic flux specifically from D-ribulose 5-phosphate to D-ribose 5-phosphate. Conversely, to increase the potential pool for A5P synthesis, one could theoretically overexpress an A5P isomerase (kdsD or gutQ) while potentially limiting the activity of competing enzymes. Such strategies are employed to optimize the production of various biochemicals and biofuels derived from PPP intermediates. unl.edu

Synthetic Metabolic Pathway Design

The design of synthetic metabolic pathways for the production of this compound (A5P) and its derivatives is an area of significant interest in metabolic engineering, particularly for the biosynthesis of valuable compounds. frontiersin.org A5P is a key intermediate in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), which is an essential component of the lipopolysaccharide (LPS) outer membrane in Gram-negative bacteria. nih.govnih.gov Engineering microorganisms like Escherichia coli to optimize the flux towards A5P can enhance the production of these essential molecules or novel biochemicals.

The design process often begins with the identification and characterization of key enzymes. In E. coli, this compound isomerase (API) is a crucial enzyme that catalyzes the reversible conversion of D-ribulose 5-phosphate into this compound. nih.govasm.orgwikipedia.org Bacteria can have multiple paralogous copies of API, such as KdsD and KpsF, which are involved in different cellular functions like LPS and capsule biosynthesis, respectively. nih.govasm.orgnih.gov

A common strategy in synthetic pathway design involves the overexpression of specific enzymes to drive a reaction forward and the deletion of genes corresponding to competing pathways to prevent the consumption of intermediates. frontiersin.org For instance, to increase the intracellular pool of A5P, one might overexpress the gene for a highly efficient API, such as kpsF from an appropriate source. nih.gov Concurrently, genes for enzymes that utilize A5P in non-desired pathways could be knocked out. frontiersin.org For example, in a pathway designed to produce a D-arabinose-derived product, the deletion of the fucI gene, which encodes an isomerase that can convert D-arabinose to D-ribulose, has been shown to reduce the metabolic flux away from the target product. frontiersin.org

Computational tools and genome-scale metabolic models are increasingly used to rationally design and optimize these pathways. nih.gov These models can predict the effects of gene knockouts and enzyme overexpression on metabolic fluxes, allowing for the in-silico design of strains with improved production capabilities before construction and experimental validation. nih.govbohrium.com

Substrate and Inhibitor Design and Synthesis

The enzyme this compound isomerase (API or KdsD) is essential for the viability of many Gram-negative bacteria due to its role in LPS biosynthesis, making it an attractive target for the design of novel antibacterial agents. nih.govasm.orgnih.gov Research efforts have focused on the design and synthesis of substrate analogues and inhibitors that can specifically target this enzyme. nih.govnih.gov The rationale is that a potent inhibitor could halt bacterial growth or increase the bacteria's susceptibility to other antibiotics. nih.gov

The design of these inhibitors is often guided by the enzyme's proposed catalytic mechanism, which is believed to proceed through an enediol intermediate. nih.gov Therefore, compounds that mimic this transient intermediate or the substrate itself are prime candidates for effective inhibition. nih.govresearchgate.net A variety of phosphorylated sugars and their derivatives have been synthesized and evaluated for their ability to inhibit API. nih.gov

Synthesis of Analogues and Mimics

A range of A5P analogues and mimics has been chemically synthesized to probe the structural requirements of the API active site and to develop potent inhibitors. nih.govnih.gov These synthetic efforts have explored modifications at various positions of the arabinose scaffold.

One approach involves synthesizing metabolically stable analogues by replacing the phosphate group at the 5-position with phosphate mimetic groups. nih.gov This strategy aims to create compounds that are resistant to cleavage by phosphatases within the cell, potentially increasing their bioavailability and efficacy. Another strategy focuses on synthesizing compounds that mimic the proposed enediol intermediate of the enzymatic reaction. nih.gov

A series of compounds, including phosphorylated aldonic acids, alditols, and aldoses, have been synthesized to explore their inhibitory potential. nih.gov Advanced chemical synthesis methods, such as the Kiliani–Fischer synthesis, can be used to elongate the carbon chain of sugars like D-arabinose to produce a mixture of diastereomeric products, which can then be further modified to create novel analogues. wikipedia.org Chemo-enzymatic methods have also been employed, taking advantage of chemical synthesis to create diverse sugar-1-phosphates which are then converted to the final product using enzymes like UDP-sugar pyrophosphorylases. frontiersin.org

Evaluation of Inhibitory Efficacy

Once synthesized, the A5P analogues are evaluated for their ability to bind to and inhibit the target enzyme, API. A variety of biophysical and biochemical techniques are employed for this purpose. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Saturation Transfer Difference (STD)-NMR, are used to perform epitope mapping and study the binding interactions between the enzyme and potential inhibitors. nih.govnih.gov These studies provide detailed insights into the structural requirements for ligand binding. nih.gov

The inhibitory activity is quantitatively assessed using enzyme assays. A common method is the discontinuous cysteine-carbazole colorimetric assay, which measures the amount of Kdo produced, allowing for the determination of enzyme activity in the presence and absence of the inhibitor. asm.org From these assays, key parameters like the inhibition constant (Ki) can be calculated.

In one study, a series of phosphorylated sugar analogues were tested, revealing that aldonic acids were more potent inhibitors than alditols or aldoses. nih.gov The most effective inhibitor identified in this series was erythronic acid 4-phosphate, which exhibited a Km/Ki ratio of 29. nih.gov However, a significant challenge remains that many compounds showing good inhibitory activity against the isolated enzyme fail to demonstrate antibacterial activity in whole-cell assays (in vivo). nih.govnih.gov This discrepancy is often attributed to the inability of these highly charged phosphorylated compounds to cross the bacterial outer membrane. researchgate.net

The table below summarizes the findings from studies on select A5P analogues.

| Analogue/Mimic | Target Enzyme | Evaluation Method | Findings | Reference(s) |

| Phosphate Mimics at Position 5 | Arabinose 5-phosphate isomerase from Pseudomonas aeruginosa | STD-NMR, in vivo bacterial growth assays | No binding to the enzyme was detected; no inhibition of bacterial growth was observed. | nih.gov |

| Erythronic acid 4-phosphate | Arabinose 5-phosphate isomerase | Enzyme inhibition assay | Identified as the best inhibitor in a series of analogues with a Km/Ki = 29. | nih.gov |

| Phosphorylated Aldonic Acids | Arabinose 5-phosphate isomerase | Enzyme inhibition assay | Showed greater inhibitory activity compared to corresponding alditols and aldoses. | nih.gov |

| Phosphorylated Alditols | Arabinose 5-phosphate isomerase | Enzyme inhibition assay | Less inhibitory than aldonic acids. | nih.gov |

| Non-phosphorylated Sugars | Arabinose 5-phosphate isomerase | Enzyme inhibition assay | Found to be much less inhibitory than their phosphorylated counterparts. | nih.gov |

Therapeutic and Biotechnological Implications of D Arabinose 5 Phosphate Research

D-Arabinose 5-Phosphate Related Enzymes as Antimicrobial Targets

The rise of antibiotic-resistant bacteria necessitates the discovery of novel drug targets. The biosynthetic pathway of 3-deoxy-D-manno-octulosonate (Kdo), a crucial component of the outer membrane of Gram-negative bacteria, has emerged as a promising area for antibiotic development. Enzymes in this pathway are ideal targets because they are essential for bacterial viability, are highly conserved across different species, and are absent in humans, minimizing the potential for off-target effects. nih.govbohrium.comnih.gov

Targeting Kdo Biosynthesis for Novel Antibiotic Development

The outer membrane of Gram-negative bacteria is distinguished by an outer leaflet containing lipopolysaccharide (LPS), which is vital for the cell's structural integrity and serves as a barrier against many conventional antibiotics. bohrium.com A key component of the inner core of LPS is the eight-carbon sugar Kdo. researchgate.net The disruption of Kdo synthesis leads to severe impairments in bacterial growth and function, making the enzymes involved in its production attractive targets for new antibacterial agents. nih.govtandfonline.com

The biosynthesis of Kdo begins with this compound (A5P) as a key precursor. The pathway involves four sequential enzymatic reactions to produce the activated sugar CMP-Kdo, which is then incorporated into the growing LPS molecule. bohrium.comresearchgate.net Because this pathway is essential for forming a functional LPS and maintaining the outer membrane, inhibiting any of the key enzymes can have a potent antibacterial effect. bohrium.comingentaconnect.com

Table 1: Key Enzymes in the Kdo Biosynthetic Pathway

| Enzyme | Gene(s) (E. coli) | Function | Role as an Antimicrobial Target |

|---|---|---|---|

| This compound Isomerase (API) | kdsD, gutQ | Catalyzes the reversible isomerization of D-ribulose 5-phosphate to this compound (A5P). bohrium.comuniprot.org | A promising target; its inhibition blocks the first committed step in Kdo synthesis. nih.govresearchgate.net |

| Kdo 8-Phosphate Synthase (KDOPS) | kdsA | Catalyzes the condensation of A5P and phosphoenolpyruvate (B93156) (PEP) to form Kdo 8-phosphate (Kdo8P). nih.govtandfonline.com | An essential and well-studied target; its inactivation is lethal to the bacteria. nih.govtandfonline.com |

| Kdo 8-Phosphate Phosphatase | kdsC | Hydrolyzes Kdo8P to Kdo and inorganic phosphate (B84403). researchgate.net | A potential target within the pathway. bohrium.com |

| CMP-Kdo Synthetase (CKS) | kdsB | Activates Kdo by transferring a CMP moiety from CTP to form CMP-Kdo. bohrium.comresearchgate.net | Another critical enzyme targeted for inhibitor design. bohrium.com |

Design of API Inhibitors

This compound isomerase (API), also known as KdsD, catalyzes the first dedicated step in the Kdo pathway: the conversion of D-ribulose 5-phosphate into this compound. researchgate.netwikipedia.org This makes it a prime target for inhibitor design. Research has focused on creating molecules that mimic the substrate, product, or the proposed enediol intermediate of the enzymatic reaction. researchgate.net

One study focused on developing inhibitors for the API from Francisella tularensis, a highly infectious pathogen. A series of hydroxamates, designed to mimic the putative enediol intermediate, were synthesized and tested. The most effective of these compounds exhibited an IC₅₀ (half-maximal inhibitory concentration) of 7 µM, representing the most potent KdsD inhibitor reported at the time. researchgate.net Advanced nuclear magnetic resonance (NMR) techniques have also been employed to study the structural requirements for enzyme-inhibitor binding in detail, providing experimental evidence that the enzyme may bind the furanose (five-membered ring) form of A5P, suggesting that catalysis of ring-opening is a key part of the reaction mechanism. nih.gov

KDOPS as a Therapeutic Target

Following the synthesis of A5P, the enzyme 3-deoxy-D-manno-octulosonate 8-phosphate synthase (KDOPS or KdsA) catalyzes the irreversible condensation of A5P with phosphoenolpyruvate (PEP) to form 3-deoxy-D-manno-octulosonate 8-phosphate (Kdo8P). nih.govtandfonline.com Mutations that inactivate KDOPS are lethal to bacteria, confirming its status as an essential enzyme and a promising target for novel antibiotics. nih.govtandfonline.comtandfonline.com

Structure-based drug design has been a key strategy in developing KDOPS inhibitors. Researchers have successfully designed compounds that mimic the tetrahedral intermediate of the condensation reaction. nih.govmdpi.com An amino phosphonate (B1237965) compound, designed to mimic both the structural and electrostatic properties of a putative intermediate, was found to be a potent inhibitor with a Kᵢ (inhibition constant) of 3.3 µM. researchgate.net Further crystallographic studies of the enzyme in complex with various inhibitors, including PEP analogs, continue to guide the rational design of new and more effective antimicrobial agents targeting KDOPS. nih.govtandfonline.com One compound was shown to selectively inhibit Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli strains. researchgate.net

Metabolic Engineering for Industrial Applications

Beyond its role in pathogenesis, this compound is a valuable intermediate for metabolic engineers seeking to create novel biosynthetic pathways. By assembling enzymes from different organisms, researchers can construct synthetic pathways in industrial microbes like E. coli to convert renewable feedstocks into valuable chemicals.

Carbon-Conserving Conversion Pathways (e.g., Glycolaldehyde (B1209225) to Acetyl-CoA)

A significant challenge in biotechnology is maximizing the carbon efficiency of conversion pathways to reduce waste and increase product yield. This compound is a key intermediate in a synthetic, carbon-conserving pathway designed to convert two-carbon (C2) compounds like glycolaldehyde into acetyl-CoA, a central precursor for a vast array of biochemicals. frontiersin.orgnih.gov

This synthetic route, termed the glycolaldehyde assimilation (GAA) pathway, begins with the addition of glycolaldehyde to glyceraldehyde 3-phosphate (GA3P) to yield this compound. frontiersin.orgnih.gov Through a series of enzymatic steps, the A5P is converted to D-xylulose 5-phosphate, which is then cleaved to regenerate the GA3P acceptor molecule and release acetyl phosphate, which is finally converted to acetyl-CoA. frontiersin.org This pathway is notable because it allows for the conversion of glycolaldehyde (derivable from feedstocks like ethylene (B1197577) glycol) into acetyl-CoA without any loss of carbon atoms, a significant improvement over natural assimilation pathways. frontiersin.orgnih.gov

Table 2: Enzymes of the Synthetic Glycolaldehyde Assimilation (GAA) Pathway

| Enzyme | Function in the Pathway |

|---|---|

| This compound Aldolase (B8822740) | Condenses glycolaldehyde and glyceraldehyde 3-phosphate (GA3P) to form this compound (A5P). frontiersin.org |

| This compound Isomerase | Isomerizes A5P to D-ribulose 5-phosphate. frontiersin.orgnih.gov |

| D-Ribulose 5-Phosphate 3-Epimerase | Epimerizes D-ribulose 5-phosphate to D-xylulose 5-phosphate. frontiersin.orgnih.gov |

| Phosphoketolase | Cleaves D-xylulose 5-phosphate into GA3P and acetyl phosphate. frontiersin.orgnih.gov |

| Phosphate Acetyltransferase | Converts acetyl phosphate to acetyl-CoA. frontiersin.orgnih.gov |

Production of Value-Added Chemicals

The ability to efficiently produce acetyl-CoA from alternative feedstocks via the synthetic GAA pathway opens the door to the sustainable production of numerous value-added chemicals. frontiersin.org Acetyl-CoA is a fundamental building block for products ranging from biofuels and bioplastics to complex molecules like isoprenoids.

Researchers have demonstrated the in vivo functionality of this this compound-dependent pathway in E. coli. Using ¹³C-labeled glycolaldehyde, they traced the flow of carbon through the synthetic pathway into downstream products. nih.govnih.gov In one experiment, the pathway was shown to contribute to the biosynthesis of mevalonate, a precursor to isoprenoids. nih.gov While the initial yields were modest, with the pathway contributing up to 16.1% of the cellular acetyl-CoA pool under specific conditions, the research validates the potential of using engineered, A5P-dependent pathways to convert C2 feedstocks into more complex and valuable chemicals. nih.govnih.gov

Implications in Cancer Research

The metabolic reprogramming of cancer cells to support uncontrolled proliferation is a well-established hallmark of malignancy. The pentose (B10789219) phosphate pathway (PPP) has emerged as a critical metabolic route that is frequently upregulated in various cancers to meet the increased demand for nucleotide precursors for DNA and RNA synthesis and to generate NADPH for antioxidant defense and anabolic processes. musechem.commdpi.com this compound (A5P), as an intermediate and regulator within this pathway, has garnered attention for its potential therapeutic implications in oncology.

Transaldolase Inhibition as a Potential Strategy

Transaldolase (TALDO) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, responsible for the interconversion of sugar phosphates. musechem.com this compound has been identified as a potent inhibitor of this enzyme. nih.govnih.gov The mechanism of inhibition is noteworthy; A5P, which is structurally similar to the transaldolase substrate fructose (B13574) 6-phosphate (F6P), forms a covalent Schiff base with a lysine (B10760008) residue in the enzyme's active site. nih.gov However, unlike the reaction with F6P, the binding of A5P does not lead to the displacement of a critical water molecule in the active site. This retention of the water molecule is thought to hinder the subsequent steps of the catalytic reaction, effectively trapping the enzyme in an inactive state. nih.gov

This inhibitory action of A5P on transaldolase presents a potential therapeutic strategy for cancer. By blocking transaldolase, the flow of metabolites through the non-oxidative PPP can be disrupted. Research has indicated that inhibiting transaldolase can have significant consequences for cancer cells. For instance, suppression of transaldolase has been shown to increase the susceptibility of HER2-positive breast cancer cells to anti-HER2 therapy. nih.gov Furthermore, studies have implicated A5P in the suppression of cancer progression in murine models of colon cancer. researchgate.netkarger.com

Modulation of Pentose Phosphate Pathway in Malignancy

The modulation of the pentose phosphate pathway through the inhibition of key enzymes like transaldolase represents a promising approach in cancer therapy. Cancer cells rely on a hyperactive PPP to provide the necessary building blocks for rapid cell division and to counteract the high levels of oxidative stress associated with their aberrant metabolism. nih.gov By inhibiting transaldolase with molecules such as this compound, the production of ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis, can be limited. musechem.com

The consequences of PPP modulation through transaldolase inhibition are multifaceted. Studies have shown that depletion of transaldolase in combination with other targeted therapies can lead to a significant reduction in cellular NADPH levels. nih.gov This decrease in NADPH impairs the cell's ability to regenerate antioxidants like glutathione, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, the inhibition of this pathway can hinder the synthesis of lipids and nucleotides, which are essential for the formation of new cell membranes and genetic material. nih.gov Research on D-arabinose, a precursor to A5P, has demonstrated its ability to induce cell cycle arrest at the G2/M phase and inhibit the proliferation of breast cancer cells in a dose-dependent manner. nih.govresearchgate.net

The strategic targeting of the PPP through transaldolase inhibition offers a potential avenue to exploit the metabolic vulnerabilities of cancer cells, thereby impeding their growth and enhancing their sensitivity to other cancer treatments.

Research Findings on this compound and Related Compounds in Cancer Research

| Compound/Target | Cancer Model | Key Findings | Reference(s) |

| This compound | Murine Colon Cancer | Implicated in suppressing cancer progression. | researchgate.netkarger.com |

| Transaldolase (TALDO) Inhibition | HER2-positive Breast Cancer | Increased susceptibility to anti-HER2 therapy; reduced NADPH levels; increased ROS; deficient lipid and nucleotide synthesis. | nih.gov |

| D-arabinose | Breast Cancer Cell Lines | Induced cytotoxicity and cell cycle arrest at G2/M phase; inhibited cell proliferation. | nih.govresearchgate.net |

Evolutionary and Comparative Biology of D Arabinose 5 Phosphate Pathways

Phylogenetic Analysis of API Classes